2-[3-(N-Methylaminocarbonyl)phenyl]-4-nitrobenzoic acid
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Overview
Description
2-[3-(N-Methylaminocarbonyl)phenyl]-4-nitrobenzoic acid is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a nitro group and a methylaminocarbonyl group attached to a benzoic acid core. It is known for its potential use in pharmaceuticals and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Methylaminocarbonyl)phenyl]-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, advanced purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(N-Methylaminocarbonyl)phenyl]-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: Formation of 2-[3-(N-Methylaminocarbonyl)phenyl]-4-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Hydrolysis: Formation of 2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid and corresponding nitro derivatives.
Scientific Research Applications
2-[3-(N-Methylaminocarbonyl)phenyl]-4-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[3-(N-Methylaminocarbonyl)phenyl]-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate enzyme activities and influence biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid
- 2-Methyl-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid
Uniqueness
2-[3-(N-Methylaminocarbonyl)phenyl]-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a methylaminocarbonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for specialized applications.
Properties
IUPAC Name |
2-[3-(methylcarbamoyl)phenyl]-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-16-14(18)10-4-2-3-9(7-10)13-8-11(17(21)22)5-6-12(13)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQTXMSUGNONPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690664 |
Source
|
Record name | 3'-(Methylcarbamoyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-84-1 |
Source
|
Record name | 3'-(Methylcarbamoyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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